Methyl 1-(aminomethyl)cyclopropanecarboxylate

Beschreibung

Molecular Architecture and IUPAC Nomenclature

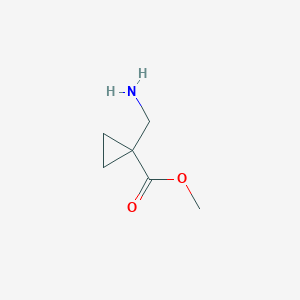

This compound possesses a complex molecular structure characterized by a cyclopropane ring bearing two distinct functional groups at the same carbon position. The compound exists as a free base with the molecular formula C6H11NO2 and molecular weight of 129.16 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is methyl 1-(aminomethyl)cyclopropane-1-carboxylate, reflecting the presence of both an aminomethyl substituent and a methyl ester group attached to the first carbon of the cyclopropane ring.

The molecular structure exhibits several key architectural features that define its chemical behavior. The three-membered cyclopropane ring forms the central core, with its characteristic bond angles of approximately 60 degrees creating significant ring strain estimated at 28 kilocalories per mole. This ring strain substantially weakens the carbon-carbon bonds within the ring system, making cyclopropane derivatives considerably more reactive than their acyclic analogs or larger ring systems. The aminomethyl group (-CH2NH2) extends from the ring carbon, introducing nucleophilic character to the molecule, while the methyl ester functionality (-COOCH3) provides electrophilic sites for various chemical transformations.

The compound is commonly encountered in its hydrochloride salt form, which carries the molecular formula C6H12ClNO2 and molecular weight of 165.62 grams per mole. This salt formation occurs through protonation of the basic amino group, resulting in the hydrochloride designation. The Chemical Abstracts Service has assigned the registry number 914226-26-9 to the free base form and 1170782-90-7 to the hydrochloride salt.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C6H11NO2 | C6H12ClNO2 |

| Molecular Weight | 129.16 g/mol | 165.62 g/mol |

| Chemical Abstracts Service Number | 914226-26-9 | 1170782-90-7 |

| International Union of Pure and Applied Chemistry Name | methyl 1-(aminomethyl)cyclopropane-1-carboxylate | methyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride |

| Simplified Molecular Input Line Entry System | COC(=O)C1(CC1)CN | COC(=O)C1(CC1)CN.Cl |

The stereochemical considerations of this molecule involve the potential for conformational flexibility around the aminomethyl substituent, while the cyclopropane ring itself maintains a rigid planar geometry due to the geometric constraints of the three-membered ring system. The carbon bearing both functional groups becomes a quaternary center, which influences the overall molecular shape and potential for intermolecular interactions.

Historical Context in Cyclopropane Chemistry

The development of cyclopropane chemistry traces its origins to the pioneering work of Austrian chemist August Freund, who first synthesized cyclopropane in 1881 through the treatment of 1,3-dibromopropane with sodium metal. This landmark achievement established the foundation for understanding three-membered ring systems and initiated decades of research into their unique properties and applications. Freund's synthetic approach, known as the Wurtz coupling reaction, represented the first successful preparation of this highly strained ring system and demonstrated the feasibility of creating such thermodynamically unfavorable structures.

The early twentieth century witnessed significant advancement in cyclopropane research, particularly following the discovery of its anesthetic properties by pharmacologists Velyien Henderson and George Lucas at the University of Toronto in 1929. Their investigations revealed that cyclopropane possessed remarkable anesthetic efficacy with rapid onset and recovery characteristics while maintaining stable hemodynamic profiles. This discovery led to extensive clinical development under the guidance of Ralph Waters at the University of Wisconsin, who reported comprehensive clinical studies in 1934. The pharmaceutical industry, notably E. R. Squibb & Sons, subsequently developed commercial production methods and distribution systems for cyclopropane as an anesthetic agent.

The success of cyclopropane in medical applications resulted from what was initially an incorrect hypothesis regarding ethylene toxicity. Researchers believed that cyclopropane represented a toxic contaminant in ethylene preparations, leading to its isolation and characterization. This serendipitous discovery ultimately led to over forty years of clinical use, demonstrating the unpredictable nature of scientific discovery and the importance of thorough investigation of unexpected findings.

Synthetic methodology for cyclopropane derivatives expanded significantly throughout the twentieth century with the development of various cyclopropanation reactions. The Simmons-Smith reaction emerged as a particularly important method, utilizing iodomethylzinc iodide as a carbenoid reagent to convert alkenes into cyclopropane rings. Alternative approaches included the use of diazo compounds such as diazomethane, which react with olefins through 1,3-dipolar cycloaddition followed by denitrogenation to yield cyclopropane products. The Johnson-Corey-Chaykovsky reaction provided another synthetic route using sulfur ylides, particularly effective for electron-poor olefins and α,β-unsaturated carbonyl compounds.

The understanding of cyclopropane ring strain became a central theme in the development of this field. Thermodynamic studies revealed that the 28 kilocalories per mole of ring strain in cyclopropane significantly weakens the carbon-carbon bonds compared to typical alkane bonds, which possess dissociation energies of approximately 88 kilocalories per mole. This fundamental insight explained the enhanced reactivity of cyclopropane derivatives and guided synthetic strategies for both ring construction and ring-opening reactions.

Modern developments in cyclopropane chemistry have expanded to include asymmetric synthesis methods, biological applications through enzymes such as cyclopropane-fatty-acyl-phospholipid synthase, and specialized reactions like the Kulinkovich reaction for cyclopropanol formation. The field has also embraced green chemistry principles, with methods utilizing diazo compounds producing only nitrogen gas as a byproduct, avoiding the use of toxic metals or halogenated reagents.

| Historical Milestone | Year | Researcher(s) | Significance |

|---|---|---|---|

| First Cyclopropane Synthesis | 1881 | August Freund | Established feasibility of three-membered ring construction |

| Discovery of Anesthetic Properties | 1929 | Henderson and Lucas | Revealed medical applications of cyclopropane |

| Clinical Development | 1934 | Ralph Waters | Demonstrated clinical safety and efficacy |

| Commercial Production | 1930s | E. R. Squibb & Sons | Enabled widespread medical use |

| Simmons-Smith Reaction | Mid-20th century | Simmons and Smith | Provided versatile synthetic methodology |

| Ring Strain Quantification | Mid-20th century | Various researchers | Explained unique reactivity patterns |

Eigenschaften

IUPAC Name |

methyl 1-(aminomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-5(8)6(4-7)2-3-6/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIHWQKTYOKPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclopropanation and Esterification Route

One common approach involves the cyclopropanation of methacrylic acid derivatives or related compounds, followed by esterification and amination steps.

- Starting Materials: Methacrylic acid esters or salts, methacrylonitrile, or methacrylamide.

- Cyclopropanation: Reaction with trihalides (e.g., 1,2-dihaloethane) in the presence of alkali metals (e.g., sodium) to form geminal dihalide intermediates.

- Dehalogenation: Treatment with sodium metal to remove halogens and form methyl cyclopropanecarboxylate or related nitrile/amide derivatives.

- Hydrolysis and Amination: Basic hydrolysis of nitrile or amide intermediates followed by acidification yields 1-methylcyclopropylcarboxylic acid derivatives, which can be further aminated to introduce the aminomethyl group.

This method is noted for mild reaction conditions, ease of operation, and high purity of the final product.

Ester Exchange Ring-Opening and Cyclization Method

A patented method describes the preparation of methyl cyclopropanecarboxylate (a key intermediate) via:

Step 1: Ester Exchange Ring-Opening

- React gamma-butyrolactone with dimethyl sulfate in the presence of potassium carbonate catalyst.

- This produces methyl 4-((methoxysulfonyl)oxy)butyrate via ring-opening ester exchange.

- Conditions: Temperature 80–100 °C, reaction time 6–10 hours.

Step 2: Cyclization

- Add sodium methoxide in methanol dropwise to the ring-opened intermediate.

- Maintain temperature at 105–110 °C for 3 hours with stirring.

- Methanol is distilled off during the reaction to drive cyclization.

- The product methyl cyclopropanecarboxylate is obtained with a yield of approximately 89.7%.

This method is advantageous due to simple raw materials, recyclability of reagents, environmental safety, and high yield.

Alkylation and Reduction Route from Nitroacetate Esters

Another approach involves:

-

- React nitroacetic acid esters (e.g., ethyl nitroacetate) with 1,2-dihaloethane (e.g., glycol dibromide) in the presence of sodium carbonate or wormwood salt catalyst.

- This forms 1-aminocyclopropane-1-carboxylic acid derivatives via hydrocarbonylation cyclization.

-

- Reduce the nitro group using tin dichloride in methanol or ethanol at 15–20 °C.

Hydrolysis and Crystallization:

- Hydrolyze the ester under basic conditions (NaOH or KOH) at 70–90 °C.

- Purify by cooling crystallization in 95% ethanol.

This method yields high-purity 1-aminocyclopropane-1-carboxylic acid derivatives, which can be further esterified to methyl esters.

Hydrolysis of 1-Isocyano-Cyclopropane-Carboxylic Acid Esters

A known process involves:

- Hydrolyzing 1-isocyano-cyclopropane-carboxylic acid esters with aqueous alkali metal hydroxides.

- Acidifying the reaction mixture with hydrochloric acid to precipitate the amino acid or ester hydrochloride.

- Isolation by solvent extraction, drying, and crystallization.

This method can be adapted to prepare methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride with good purity.

Summary Table of Preparation Methods

Research Findings and Analysis

- The ester exchange ring-opening method (patented in 2020) offers a robust and environmentally friendly route to methyl cyclopropanecarboxylate, a key intermediate for further amination to this compound.

- Alkylation of nitroacetate esters followed by reduction and hydrolysis provides a versatile synthetic route to amino cyclopropane derivatives with high purity and crystallinity, suitable for pharmaceutical intermediates.

- Hydrolysis of isocyano esters is a classical method that allows direct access to amino acid esters, including this compound hydrochloride, with straightforward isolation procedures.

- The choice of method depends on available starting materials, desired scale, purity requirements, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(aminomethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Organic Synthesis : Methyl 1-(aminomethyl)cyclopropanecarboxylate serves as a versatile building block in organic synthesis. It is utilized as a reagent for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions enhances its utility in synthetic chemistry.

Reagent in Biochemical Assays : The compound has been employed in biochemical assays to study enzyme interactions and metabolic pathways. For instance, its structural similarity to 1-aminocyclopropane-1-carboxylic acid allows it to act as an agonist for ethylene response pathways in plants, facilitating research into plant growth regulation.

Biological Applications

Plant Physiology : this compound plays a critical role in ethylene biosynthesis. As an analog of ACC (1-aminocyclopropane-1-carboxylic acid), it enhances ethylene-related responses such as root elongation inhibition, increased root hair formation, and accelerated fruit ripening.

| Response Type | Effect of this compound |

|---|---|

| Root Growth | Inhibition |

| Root Hair Development | Promotion |

| Leaf Senescence | Induction |

| Fruit Ripening | Acceleration |

Therapeutic Potential : The compound is being investigated for potential therapeutic applications due to its structural resemblance to biologically active compounds. Studies focus on its interactions with various biological macromolecules, including proteins and enzymes, which may lead to novel drug development opportunities .

Industrial Applications

Agriculture : In agricultural practices, this compound is employed as a plant growth regulator. Its ability to modulate ethylene levels makes it useful for enhancing crop yield and improving postharvest quality.

Case Study 1: Ethylene Response Enhancement

A study demonstrated that application of this compound significantly improved the ethylene response in tomato plants, leading to enhanced ripening rates compared to untreated controls. This finding highlights its potential utility in agricultural settings for managing fruit maturation processes.

Case Study 2: Synthesis of Novel Compounds

Research involving the synthesis of cyclopropane derivatives has shown that this compound can be utilized as a starting material for creating new compounds with potential pharmaceutical applications. The synthesis process was optimized to achieve high yields of desired products through careful selection of reaction conditions .

Wirkmechanismus

The mechanism by which methyl 1-(aminomethyl)cyclopropanecarboxylate exerts its effects involves its interaction with ethylene biosynthesis pathways. As a structural analog of 1-aminocyclopropane-1-carboxylate acid, it acts as an agonist of ethylene response in plants. This interaction leads to enhanced ethylene-related responses such as restrained root elongation, increased root hair number, and accelerated ripening of postharvest fruits .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Physicochemical Properties

Biologische Aktivität

Methyl 1-(aminomethyl)cyclopropanecarboxylate, often referred to as methyl-ACC, is a significant compound in the realm of plant biochemistry, primarily recognized for its role as a plant growth regulator. This article delves into its biological activity, mechanisms of action, and implications in various research fields.

Target Enzyme : Methyl-ACC primarily targets the enzyme ACC oxidase (ACO) , which is crucial in the biosynthesis of the plant hormone ethylene. By acting as an agonist to ethylene responses, methyl-ACC enhances ethylene-related physiological processes in plants.

Biochemical Pathways : The compound's interaction with ACO facilitates the conversion of 1-aminocyclopropane-1-carboxylate (ACC) to ethylene, leading to various plant responses such as increased root hair formation and accelerated ripening of fruits like tomatoes .

Cellular Effects

Methyl-ACC influences several cellular processes:

- Root Development : It promotes restrained root elongation and increases the number of root hairs.

- Leaf Senescence : The compound accelerates dark-induced leaf senescence.

- Fruit Ripening : It enhances the ripening process in postharvest tomatoes, making it a valuable tool in agricultural practices.

Case Studies

Several studies have explored methyl-ACC's effects on plant physiology:

- Ethylene Production Enhancement : Research demonstrated that plants treated with methyl-ACC showed a marked increase in ethylene production compared to untreated controls. This was particularly evident in studies involving tomato plants where ripening was significantly hastened .

- Stress Response Modulation : Methyl-ACC has been shown to modulate plant responses to environmental stresses such as drought and salinity by enhancing ethylene signaling pathways.

- Calcium Channel Interaction : In addition to its role in ethylene production, methyl-ACC has been noted for its inhibitory effects on specific calcium channels, which could have implications for understanding neuronal functions and pain modulation mechanisms.

Comparative Analysis

To better understand methyl-ACC's unique properties, it is beneficial to compare it with similar compounds:

| Compound Name | Role/Activity | Unique Features |

|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid | Direct precursor of ethylene | Fundamental in ethylene biosynthesis |

| Coronamic acid | Similar biological activity | Distinct structural modifications |

| Norcoronamic acid | Related compound with different features | Varies in biological activity |

This compound stands out due to its specific structural modifications that enhance its efficacy as an ethylene agonist compared to other analogs .

Preparation Methods

The synthesis of this compound can be achieved through various methods:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.